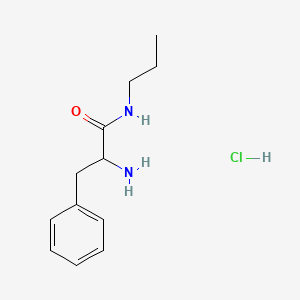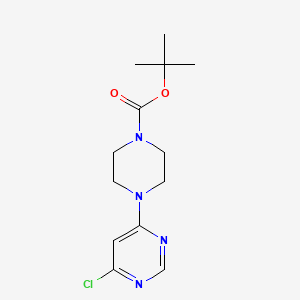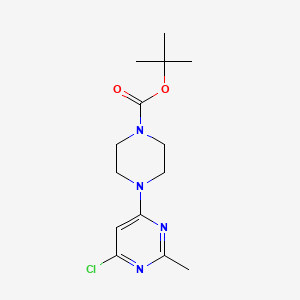
3,4-Dichloro-5-nitroanisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichloro-5-nitroanisole is an organic compound with the molecular formula C7H5Cl2NO3 It is characterized by the presence of two chlorine atoms, a nitro group, and a methoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-nitroanisole typically involves the nitration of 3,4-dichloroanisole. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction conditions must be carefully controlled to ensure the selective nitration of the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The production process also includes steps for purification and isolation of the final product to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dichloro-5-nitroanisole undergoes various chemical reactions, including:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Replacement of chlorine atoms with other substituents.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: Formation of 3,4-dichloro-5-aminoanisole.
Substitution: Formation of derivatives with different substituents replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
3,4-Dichloro-5-nitroanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,4-Dichloro-5-nitroanisole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorine atoms and methoxy group can also influence the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dichloroanisole: Lacks the nitro group, making it less reactive in certain chemical reactions.
3,5-Dichloroanisole: Has a different substitution pattern, affecting its chemical properties and reactivity.
4-Nitroanisole: Contains a nitro group but lacks the chlorine atoms, leading to different reactivity and applications.
Uniqueness
3,4-Dichloro-5-nitroanisole is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of both chlorine atoms and a nitro group makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.
Eigenschaften
IUPAC Name |
1,2-dichloro-5-methoxy-3-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPPCTQPGJFQHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[(diisopropylamino)carbonyl]-3-methoxyphenyl}boronic acid](/img/structure/B1320879.png)












